N-Methylmorphine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

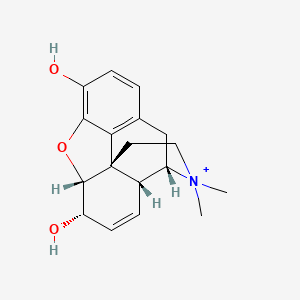

N-Methylmorphine is a derivative of morphine, an opioid alkaloid found in the opium poppy. It is a semi-synthetic compound that has been modified to include a methyl group attached to the nitrogen atom in the morphine molecule. This modification alters its pharmacological properties, making it distinct from its parent compound, morphine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Methylmorphine can be synthesized through the methylation of morphine. One common method involves the reaction of morphine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process is carefully monitored to maintain the appropriate reaction conditions and to minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions: N-Methylmorphine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-methylmorphinone.

Reduction: It can be reduced to form N-methylmorphinol.

Substitution: It can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: N-Methylmorphinone

Reduction: N-Methylmorphinol

Substitution: Various N-substituted morphine derivatives

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

N-Methylmorphine serves primarily as a reagent in the synthesis of active pharmaceutical ingredients (APIs). Its role as a neutralizing agent in water-reducible alkyd coatings also highlights its versatility in the pharmaceutical industry. The compound is involved in the development of drugs due to its unique chemical properties.

Synthesis of Active Pharmaceutical Ingredients

- Reactivity : this compound is utilized for its ability to participate in various chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules.

- Case Study : A study demonstrated that novel N-methylmorpholine-substituted benzimidazolium salts exhibited significant α-glucosidase inhibitory activity, suggesting potential applications in diabetes management. The best-performing compound showed an IC50 value of 15 µM, outperforming the standard drug acarbose (IC50 = 58.8 µM) .

Chemical Industry Applications

This compound is extensively used as an intermediate in the production of various chemicals. Its properties make it suitable for use in:

- Coatings : As a neutralizing amine, it enhances the performance of water-reducible alkyd coatings, contributing to improved durability and environmental compliance.

- Chemical Synthesis : It acts as a solvent and catalyst in numerous organic reactions, facilitating the formation of desired products.

Toxicological Studies

Research has also focused on the toxicological profile of this compound and its derivatives. Understanding its effects on biological systems is crucial for assessing safety and regulatory compliance.

Reproductive Toxicity Studies

- An extended one-generation reproductive toxicity study indicated that while this compound N-oxide (a derivative) affected sperm counts in male rats, no adverse effects on reproductive organs were observed. This suggests that findings from animal studies may not directly translate to human risk assessments .

- A comparative study using organotypic in vitro assays highlighted significant differences between rat and primate responses to this compound, emphasizing the need for careful interpretation of animal data when evaluating human relevance .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Synthesis | Reagent for synthesizing active pharmaceutical ingredients | Compounds with N-methylmorpholine showed superior α-glucosidase inhibition |

| Chemical Coatings | Used as a neutralizing agent in alkyd coatings | Enhances durability and compliance with environmental standards |

| Toxicology | Evaluated for reproductive toxicity | No adverse reproductive effects noted; differing responses between species |

Wirkmechanismus

N-Methylmorphine exerts its effects primarily through its interaction with opioid receptors, particularly the mu-opioid receptor. Upon binding to these receptors, it activates a cascade of intracellular signaling pathways that result in analgesia. The activation of the mu-opioid receptor inhibits the release of neurotransmitters involved in pain transmission, thereby reducing the perception of pain.

Vergleich Mit ähnlichen Verbindungen

N-Methylmorphine is similar to other morphine derivatives such as codeine and oxycodone. it is unique in its specific methylation at the nitrogen atom, which alters its pharmacokinetics and pharmacodynamics. Compared to morphine, this compound has a different potency and duration of action. Similar compounds include:

Codeine: Another methylated morphine derivative, but with a methyl group attached to the oxygen atom.

Oxycodone: A semi-synthetic opioid with a similar structure but different functional groups.

This compound’s unique structure and properties make it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer |

14168-11-7 |

|---|---|

Molekularformel |

C18H22NO3+ |

Molekulargewicht |

300.4 g/mol |

IUPAC-Name |

(4R,4aR,7S,7aR,12bS)-3,3-dimethyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol |

InChI |

InChI=1S/C18H21NO3/c1-19(2)8-7-18-11-4-6-14(21)17(18)22-16-13(20)5-3-10(15(16)18)9-12(11)19/h3-6,11-12,14,17,21H,7-9H2,1-2H3/p+1/t11-,12+,14-,17-,18-/m0/s1 |

InChI-Schlüssel |

UJSDOZFJXZOOGN-XSSYPUMDSA-O |

SMILES |

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O)C |

Isomerische SMILES |

C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O)C |

Kanonische SMILES |

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O)C |

Synonyme |

Ardinex Codeine Codeine Phosphate Isocodeine N Methylmorphine N-Methylmorphine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.